REACTION_CXSMILES
|
C[Li].[N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]([C:11]1[CH:27]=[CH:26][CH:25]=[CH:24][C:12]=1[NH:13][C:14](=[O:23])[C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=1)=[O:10].O1CCC[CH2:29]1>C1C=CC=CC=1.CCCCCC>[OH:10][C:9]([C:11]1[CH:27]=[CH:26][CH:25]=[CH:24][C:12]=1[NH:13][C:14](=[O:23])[C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=1)([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][N:3]=1)[CH3:29]
|
Name
|
|
Quantity
|
142 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
36.6 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C(=O)C1=C(NC(C2=CC=C(C=C2)OC)=O)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the reaction mixture hydrolyzed by addition of 300 ml
|
Type
|
CONCENTRATION
|
Details
|
of water, concentrated under reduced pressure until the tetrahydrofuran solvent
|
Type
|
CUSTOM
|
Details
|
is substantially removed
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate extract
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
affords a residual dark brown oil
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C)(C1=NC=CC=C1)C1=C(NC(C2=CC=C(C=C2)OC)=O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |